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Compound of Interest

Compound Name:
4-Methoxy-2-

(methoxymethyl)benzaldehyde

CAS No.: 94527-40-9

Cat. No.: B12094611

Get Quote

Introduction & Retrosynthetic Rationale
4-Methoxy-2-(methoxymethyl)benzaldehyde is a highly versatile, orthogonally functionalized

aromatic building block. Its unique substitution pattern—featuring an electrophilic formyl group,

a stable methoxymethyl ether, and an electron-donating methoxy group—makes it an

exceptionally valuable intermediate for the development of active pharmaceutical ingredients

(APIs) and complex ligands.

To ensure a highly scalable and self-validating synthetic system, this protocol utilizes a robust

three-step linear sequence starting from the commercially available 2-bromo-5-

methoxybenzaldehyde. The strategy relies on precisely controlled regiochemistry and

chemoselectivity:

Chemoselective Reduction: The aldehyde is reduced to a benzylic alcohol without affecting

the aryl bromide.
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O-Alkylation (Williamson Etherification): The benzylic alcohol is methylated via an SN2

mechanism to establish the methoxymethyl group.

Regioselective Formylation: A lithium-halogen exchange at the bromide position, followed by

an electrophilic quench with N,N-dimethylformamide (DMF), installs the new aldehyde group

exactly at the C1 position, yielding the target molecule.

Synthetic Workflow Visualization
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2-Bromo-5-methoxybenzaldehyde
(Starting Material)

Step 1: Reduction
NaBH4, MeOH, 0 °C to RT

(2-Bromo-5-methoxyphenyl)methanol
(Intermediate 1)

Step 2: Williamson Etherification
NaH, MeI, THF, 0 °C to RT

1-Bromo-4-methoxy-2-(methoxymethyl)benzene
(Intermediate 2)

Step 3: Li-Halogen Exchange & Formylation
n-BuLi (-78 °C), then DMF

4-Methoxy-2-(methoxymethyl)benzaldehyde
(Target Product)

Click to download full resolution via product page

Figure 1. Three-step synthetic workflow for 4-Methoxy-2-(methoxymethyl)benzaldehyde.
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Quantitative Data Summaries
Table 1: Reagent Stoichiometry and Reaction Conditions

Step
Transformat
ion

Key
Reagents

Equivalents Solvent Temp / Time

1
Aldehyde

Reduction
NaBH4 1.2 eq MeOH

0 °C → RT, 1

h

2
Williamson

Ether
NaH / MeI

1.5 eq / 1.5

eq

THF

(Anhydrous)

0 °C → RT, 4

h

3 Formylation n-BuLi / DMF
1.1 eq / 1.5

eq

THF

(Anhydrous)
-78 °C, 1.5 h

Table 2: Expected Yields and Purification Methods

Intermediate /
Product

Expected Yield Purification Method Physical State

(2-Bromo-5-

methoxyphenyl)metha

nol

92 - 96%
Aqueous Workup

(Quantitative)
White/Pale Solid

1-Bromo-4-methoxy-

2-

(methoxymethyl)benz

ene

85 - 90%
Silica Gel

Chromatography
Colorless Oil

4-Methoxy-2-

(methoxymethyl)benz

aldehyde

75 - 82%
Silica Gel

Chromatography
Pale Yellow Oil/Solid

Step-by-Step Experimental Protocols
Step 1: Synthesis of (2-Bromo-5-
methoxyphenyl)methanol
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Causality & Mechanism: Sodium borohydride (NaBH4) is selected as a mild, chemoselective

hydride source. Unlike lithium aluminum hydride (LiAlH4), NaBH4 selectively reduces the

electrophilic carbonyl carbon of the aldehyde without risking the reductive debromination of the

aryl halide 1. Methanol acts as both the solvent and the proton source to collapse the

intermediate alkoxide into the primary alcohol.

Procedure:

Equip a round-bottom flask with a magnetic stir bar and charge it with 2-bromo-5-

methoxybenzaldehyde (10.0 g, 46.5 mmol, 1.0 eq).

Dissolve the starting material in methanol (100 mL) and cool the solution to 0 °C using an

ice-water bath.

Add sodium borohydride (2.11 g, 55.8 mmol, 1.2 eq) portion-wise over 15 minutes to control

the evolution of hydrogen gas.

Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor

completion via TLC (Hexanes/EtOAc 7:3).

Quench the reaction carefully by adding distilled water (50 mL). Concentrate the mixture

under reduced pressure to remove the bulk of the methanol.

Extract the aqueous residue with Ethyl Acetate (3 × 50 mL). Wash the combined organic

layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to

afford the product as a white solid.

Step 2: Synthesis of 1-Bromo-4-methoxy-2-
(methoxymethyl)benzene
Causality & Mechanism: This transformation utilizes the Williamson Ether Synthesis. Sodium

hydride (NaH) acts as a strong, non-nucleophilic base to irreversibly deprotonate the benzylic

alcohol, generating a highly nucleophilic alkoxide 2. The alkoxide subsequently performs a

rapid, concerted SN2 backside attack on the electrophilic carbon of methyl iodide (MeI),

displacing the iodide leaving group to form the ether 3.

Procedure:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.masterorganicchemistry.com/2011/08/12/reagent-friday-sodium-borohydride-nabh4/
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12094611?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


In an oven-dried, argon-flushed flask, dissolve (2-bromo-5-methoxyphenyl)methanol (9.5 g,

43.8 mmol, 1.0 eq) in anhydrous THF (100 mL). Cool the solution to 0 °C.

Add NaH (60% dispersion in mineral oil, 2.63 g, 65.7 mmol, 1.5 eq) portion-wise. Stir the

resulting suspension at 0 °C for 30 minutes until hydrogen evolution ceases.

Add methyl iodide (4.1 mL, 65.7 mmol, 1.5 eq) dropwise via syringe.

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

Quench the reaction strictly at 0 °C by the slow, dropwise addition of saturated aqueous

NH4Cl (30 mL).

Extract the mixture with Ethyl Acetate (3 × 50 mL). Wash the organic layers with water and

brine, dry over Na2SO4, and concentrate.

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the pure

methoxymethyl ether.

Step 3: Synthesis of 4-Methoxy-2-
(methoxymethyl)benzaldehyde
Causality & Mechanism: The final step relies on a highly regioselective lithium-halogen

exchange. Treatment of the aryl bromide with n-butyllithium (n-BuLi) at cryogenic temperatures

(-78 °C) rapidly exchanges the bromine atom for lithium. Maintaining -78 °C is critical to prevent

unwanted benzylic deprotonation or nucleophilic attack on the methoxy groups 4. The resulting

aryllithium species is then trapped with anhydrous DMF. DMF acts as an excellent formylating

agent, forming a stable tetrahedral hemiaminal intermediate that only collapses into the target

aldehyde upon acidic aqueous workup 5.

Procedure:

In an oven-dried, argon-flushed Schlenk flask, dissolve 1-bromo-4-methoxy-2-

(methoxymethyl)benzene (8.0 g, 34.6 mmol, 1.0 eq) in anhydrous THF (80 mL).

Cool the solution to strictly -78 °C using a dry ice/acetone bath.
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Add n-BuLi (2.5 M in hexanes, 15.2 mL, 38.1 mmol, 1.1 eq) dropwise over 15 minutes down

the side of the flask to maintain the internal temperature. Stir at -78 °C for 30 minutes.

Add anhydrous N,N-dimethylformamide (DMF) (4.0 mL, 51.9 mmol, 1.5 eq) dropwise.

Stir the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to

slowly warm to room temperature over 30 minutes.

Quench the reaction by adding 1M aqueous HCl (50 mL) and stir vigorously for 15 minutes

to fully hydrolyze the hemiaminal intermediate.

Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organics with saturated

NaHCO3, water, and brine. Dry over Na2SO4 and concentrate.

Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to

isolate the target 4-Methoxy-2-(methoxymethyl)benzaldehyde.

Analytical Characterization Guidelines
To validate the structural integrity of the final product, conduct the following spectroscopic

analyses:

^1H NMR (400 MHz, CDCl3): Look for the characteristic aldehyde proton singlet around δ

10.2 ppm. The methoxymethyl (-CH2OCH3) group will present as a singlet for the benzylic

CH2 (~ δ 4.8 ppm) and a singlet for the ether CH3 (~ δ 3.4 ppm). The aromatic methoxy

group will appear as a singlet at δ 3.8 ppm.

LC-MS (ESI+): Expected exact mass for C10H12O3 is 180.08. Look for the [M+H]+ peak at

m/z 181.1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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